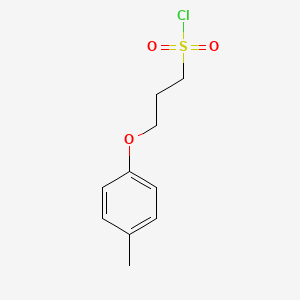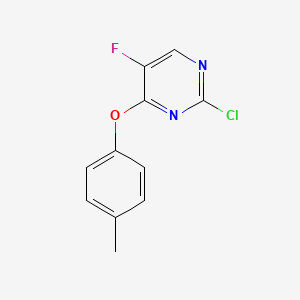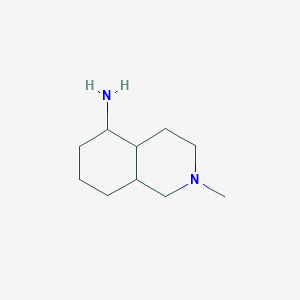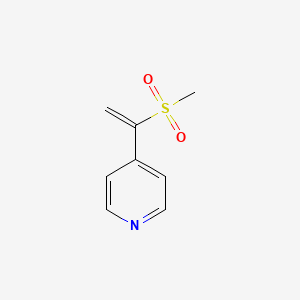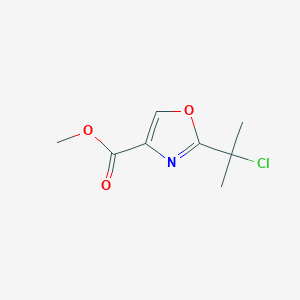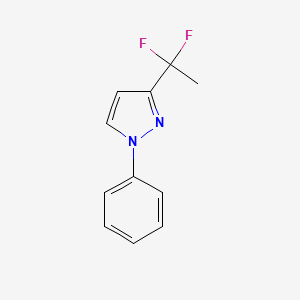
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the 1,1-difluoroethyl group imparts distinct steric and electronic characteristics, making it a valuable molecule in medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves large-scale synthesis using similar catalytic processes. The use of readily available and inexpensive raw materials, such as 1,1-difluoroethyl chloride, makes the industrial production cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols.
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.
Agrochemicals: It is employed in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and structural characteristics.
Mécanisme D'action
The mechanism of action of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind effectively to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry for their steric and electronic properties.
Uniqueness
3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole stands out due to its specific combination of the pyrazole ring and the 1,1-difluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10F2N2 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-(1,1-difluoroethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C11H10F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
PYXFUCDPNBGMLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN(C=C1)C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


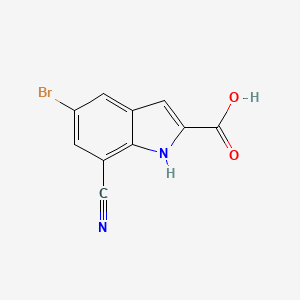

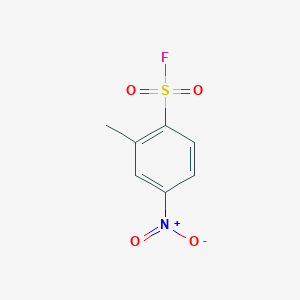
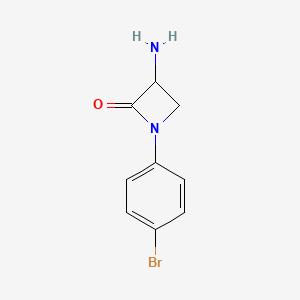

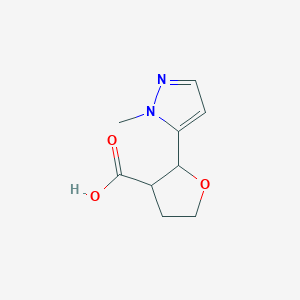

![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
